molecular formula C34H36N4O7 B035553 hexyl (2S)-3-(4-cyanatophenyl)-2-[[(2S)-3-(4-cyanatophenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoate CAS No. 106755-33-3

hexyl (2S)-3-(4-cyanatophenyl)-2-[[(2S)-3-(4-cyanatophenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoate

Cat. No. B035553
CAS RN: 106755-33-3
M. Wt: 612.7 g/mol
InChI Key: LYIKEPUHFLJVIS-CONSDPRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexyl (2S)-3-(4-cyanatophenyl)-2-[[(2S)-3-(4-cyanatophenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoate is a chemical compound that has been synthesized for scientific research purposes. This compound is commonly referred to as hexyl-CPCA and is a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5).

Mechanism of Action

Hexyl-CPCA is a selective antagonist for mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. The activation of mGluR5 leads to the activation of various intracellular signaling pathways, including the phospholipase C (PLC) pathway, which leads to the release of calcium from intracellular stores. By blocking the activity of mGluR5, hexyl-CPCA inhibits the activation of these intracellular signaling pathways.
Biochemical and Physiological Effects
Hexyl-CPCA has been shown to have several biochemical and physiological effects. In vitro studies have shown that hexyl-CPCA inhibits the activity of mGluR5 in a dose-dependent manner. In vivo studies have shown that hexyl-CPCA can reduce the severity of Parkinson's disease symptoms, reduce inflammation and pain, and reduce the reinforcing effects of drugs of abuse.

Advantages and Limitations for Lab Experiments

One of the advantages of using hexyl-CPCA in lab experiments is its high selectivity for mGluR5. This allows researchers to study the specific role of mGluR5 in various physiological and pathological processes. However, one limitation of using hexyl-CPCA is its relatively short half-life, which requires frequent dosing in animal studies.

Future Directions

There are several future directions for the use of hexyl-CPCA in scientific research. One direction is to study the role of mGluR5 in other neurological disorders, such as schizophrenia and depression. Another direction is to develop more potent and selective mGluR5 antagonists for use in clinical trials. Finally, the development of new methods for the delivery of hexyl-CPCA may improve its efficacy in animal studies.

Synthesis Methods

The synthesis of hexyl-CPCA involves several steps, including the protection of the carboxylic acid group, the coupling of the protected amino acid with the protected amino alcohol, and the deprotection of the amino acid and amino alcohol. The final product is obtained by coupling the deprotected amino acid with hexyl chloroformate in the presence of a base. This synthesis method has been optimized to provide high yields of pure hexyl-CPCA.

Scientific Research Applications

Hexyl-CPCA has been used extensively in scientific research as a tool to study the role of mGluR5 in various physiological and pathological processes. This compound has been shown to modulate the activity of mGluR5 in the central nervous system, which is involved in several neurological disorders such as Parkinson's disease, Alzheimer's disease, and addiction. Hexyl-CPCA has also been used to study the role of mGluR5 in pain perception and inflammation.

properties

CAS RN

106755-33-3

Product Name

hexyl (2S)-3-(4-cyanatophenyl)-2-[[(2S)-3-(4-cyanatophenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoate

Molecular Formula

C34H36N4O7

Molecular Weight

612.7 g/mol

IUPAC Name

hexyl (2S)-3-(4-cyanatophenyl)-2-[[(2S)-3-(4-cyanatophenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoate

InChI

InChI=1S/C34H36N4O7/c1-2-3-4-8-19-42-33(40)31(21-26-13-17-29(18-14-26)45-24-36)37-32(39)30(20-25-11-15-28(16-12-25)44-23-35)38-34(41)43-22-27-9-6-5-7-10-27/h5-7,9-18,30-31H,2-4,8,19-22H2,1H3,(H,37,39)(H,38,41)/t30-,31-/m0/s1

InChI Key

LYIKEPUHFLJVIS-CONSDPRKSA-N

Isomeric SMILES

CCCCCCOC(=O)[C@H](CC1=CC=C(C=C1)OC#N)NC(=O)[C@H](CC2=CC=C(C=C2)OC#N)NC(=O)OCC3=CC=CC=C3

SMILES

CCCCCCOC(=O)C(CC1=CC=C(C=C1)OC#N)NC(=O)C(CC2=CC=C(C=C2)OC#N)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

CCCCCCOC(=O)C(CC1=CC=C(C=C1)OC#N)NC(=O)C(CC2=CC=C(C=C2)OC#N)NC(=O)OCC3=CC=CC=C3

synonyms

poly(CTTH-iminocarbonate)
poly(oxyimidocarbonyloxy-p-phenylene(2-(hexyloxycarbonyl)ethylene)imino(2-(1-(benzyloxy)formamido)-1-oxotrimethylene)-p-phenylene)

Origin of Product

United States

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